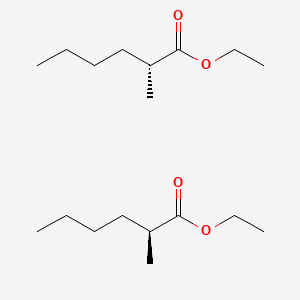
Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate is an organic compound with the molecular formula C14H18O5 and a molecular weight of 266.29 g/mol . It is primarily used for research purposes and is not intended for human or veterinary use . The compound is characterized by the presence of a formyl group, a methoxy group, and an ethyl ester group, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate typically involves the reaction of 2-formyl-6-methoxyphenol with ethyl 4-bromobutanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product
Análisis De Reacciones Químicas
Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research involving this compound includes the development of new pharmaceuticals and the study of drug metabolism.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate is not well-documented. its functional groups suggest potential interactions with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can engage in hydrogen bonding and other non-covalent interactions. The ethyl ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may further interact with biological molecules .
Comparación Con Compuestos Similares
Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate can be compared with similar compounds such as:
Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate: This compound has a similar structure but with the formyl group in a different position.
Ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate: This compound has an acetyl group instead of a formyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the aromatic ring.
Propiedades
Fórmula molecular |
C14H18O5 |
|---|---|
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate |
InChI |
InChI=1S/C14H18O5/c1-3-18-13(16)8-5-9-19-14-11(10-15)6-4-7-12(14)17-2/h4,6-7,10H,3,5,8-9H2,1-2H3 |
Clave InChI |
WXBBRJFEEXRMOE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCOC1=C(C=CC=C1OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



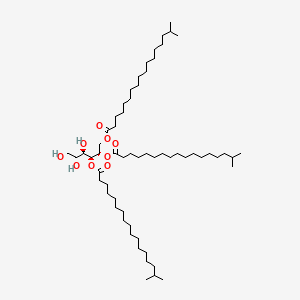

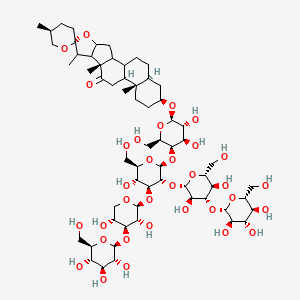
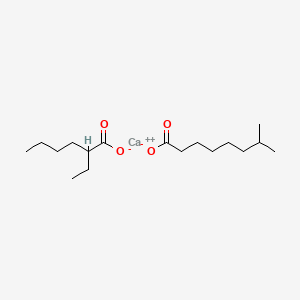
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)
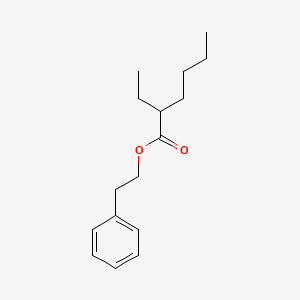

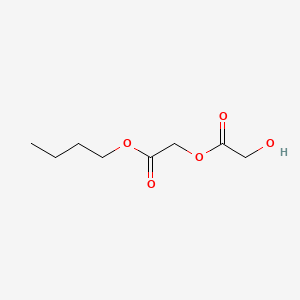
![Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl-](/img/structure/B12654129.png)


